5-[(2-phenylethyl)amino]-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at position 4 with a carbonitrile group, a (2-phenylethyl)amino moiety at position 5, and a phenyl ring at position 2 bearing a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl group. The oxazole-carbonitrile scaffold is structurally similar to bioactive molecules with reported anticancer, antimicrobial, or anti-inflammatory properties .
Properties
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c28-18-25-27(29-16-14-20-6-2-1-3-7-20)34-26(30-25)22-10-12-24(13-11-22)35(32,33)31-17-15-21-8-4-5-9-23(21)19-31/h1-13,29H,14-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHXGTNNEGCREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C4=NC(=C(O4)NCCC5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-phenylethyl)amino]-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the sulfonyl group and the tetrahydroisoquinoline moiety. Common reagents used in these reactions include phenylethylamine, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-phenylethyl)amino]-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-[(2-phenylethyl)amino]-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-phenylethyl)amino]-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target Compound | Likely C29H25N5O3S | ~547.6 | 1,3-Oxazole-4-carbonitrile, tetrahydroisoquinoline sulfonyl, phenylethylamino | High steric bulk, sulfonamide linkage |
| 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile | C23H18FN3O4 | 419.4 | Fluorobenzylamino, furyl-methoxyphenoxy | Enhanced lipophilicity, furan flexibility |
| 5-{2-[(2,4-Difluorophenyl)amino]vinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile | C13H10F2N4S2 | 324.4 | Thiazole core, difluorophenylamino vinyl, methylsulfanyl | Thiazole’s electron-rich nature |
| 5-Amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile | C14H11N5OS2 | 357.1 | Pyrazole-4-carbonitrile, thiadiazolylthio-propanoyl | Dual heterocyclic motifs, moderate yield |
Key Observations:
Core Heterocycle Differences: The target compound’s 1,3-oxazole core offers rigidity compared to thiazole () or pyrazole () derivatives. Pyrazole derivatives (e.g., ) often display improved metabolic stability due to reduced ring strain compared to oxazoles .
Substituent Effects: The tetrahydroisoquinoline sulfonyl group in the target compound contrasts with the methoxyphenoxy-furyl group in . The former’s sulfonamide linkage may confer stronger hydrogen-bonding interactions, critical for enzyme inhibition, while the latter’s methoxy group enhances lipophilicity . Phenylethylamino vs. fluorobenzylamino (): Fluorine substitution in improves metabolic resistance but reduces steric bulk compared to the phenylethyl chain .
Pharmacological Implications :
- Compounds with sulfonamide groups (e.g., target compound, ) are frequently associated with kinase inhibition (e.g., VEGF inhibitors) or antibacterial activity. ’s thiophene sulfonamide derivative (5-Chloro-N-(phenylmethyl)-2-thiophenesulfonamide) highlights the role of sulfonamides in targeting bacterial dihydropteroate synthase .
- The thiadiazolylthio group in ’s pyrazole derivative contributes to moderate yield (55.5%) and a melting point of 186.6°C, suggesting thermal stability that could be advantageous in formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
